molecular formula C19H21NO2 B12844267 Isobutyl (E)-(2-styrylphenyl)carbamate

Isobutyl (E)-(2-styrylphenyl)carbamate

Cat. No.: B12844267
M. Wt: 295.4 g/mol
InChI Key: ASZFPFOLHJDTSV-OUKQBFOZSA-N
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Description

Isobutyl (E)-(2-styrylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes an isobutyl group, a styryl group, and a phenyl group connected through a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl (E)-(2-styrylphenyl)carbamate typically involves the reaction of isobutylamine with (E)-(2-styrylphenyl)isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as cesium carbonate or a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds smoothly at room temperature, yielding the desired carbamate product .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isobutyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Isobutyl (E)-(2-styrylphenyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of isobutyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The styryl and phenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Used in the synthesis of pharmaceuticals and as a research tool.

    Methyl carbamate: Commonly used in agriculture as a pesticide.

    Phenyl carbamate: Utilized in the production of polymers and as a chemical intermediate.

Uniqueness

Isobutyl (E)-(2-styrylphenyl)carbamate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

2-methylpropyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate

InChI

InChI=1S/C19H21NO2/c1-15(2)14-22-19(21)20-18-11-7-6-10-17(18)13-12-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3,(H,20,21)/b13-12+

InChI Key

ASZFPFOLHJDTSV-OUKQBFOZSA-N

Isomeric SMILES

CC(C)COC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)COC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

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